molecular formula C16H8Cl6O4 B3048137 Bis(2,4,6-trichlorophenyl) 2-methylmalonate CAS No. 15781-71-2

Bis(2,4,6-trichlorophenyl) 2-methylmalonate

Cat. No. B3048137
CAS RN: 15781-71-2
M. Wt: 476.9 g/mol
InChI Key: MFYQIVLDMHJIIH-UHFFFAOYSA-N
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Description

“Bis(2,4,6-trichlorophenyl) 2-methylmalonate” is a chemical compound with the molecular formula C16H8Cl6O4 . It is used for research and development purposes .

Scientific Research Applications

Radical Synthesis and Molecular Materials

  • Paramagnetic Glassy Molecular Materials : Researchers synthesized novel radical adducts using bis(2,4,6-trichlorophenyl)methyl radical derivatives, which were found to be thermally stable and luminescent, covering the red spectral band of emission. These materials have potential applications in molecular electronics due to their unique luminescent and electrochemical properties (Castellanos et al., 2008).

Cyclocondensation Reactions

  • Heterocycles Synthesis : Bis(2,4,6-trichlorophenyl) malonates were used as reagents in cyclocondensation reactions with 1,3-dinucleophiles to create six-membered heterocycles, highlighting their role in organic synthesis and potential pharmaceutical applications (Stadlbauer et al., 2001).

Mesoionic Compounds

  • Mesoionic Bispurinones : A study described the preparation of mesoionic bispurinones using bis(2,4,6-trichlorophenyl) methylmalonate, demonstrating its utility in synthesizing novel organic compounds (Mbagwu & Garland, 1988).

Organic Electronics and OLEDs

  • High-Efficiency OLED : Bis(2,4,6-trichlorophenyl) derivatives were found useful in the synthesis of stable organic radicals that exhibit light emissions at room temperature. These radicals, when used in OLED layers, demonstrate unique light-emitting properties, increasing the internal quantum efficiency of OLEDs (Luo et al., 2022).

Polymeric Materials

  • Polyradicals Synthesis : The compound was used in synthesizing macromolecular polyradicals with high magnetic purity. These polyradicals exhibited stability in various conditions and demonstrated interesting electronic and magnetic properties (Castillo et al., 2007).

Semiconducting Polymers

  • Semiconducting Polymers with High Spin Multiplicity : The compound was employed in synthesizing models for semiconducting polymers. These polymers, combined with pyrrole units, showed potential for applications in electronic devices due to their unique electron delocalization properties (Domingo et al., 2000).

Safety and Hazards

“Bis(2,4,6-trichlorophenyl) 2-methylmalonate” is used for research and development purposes and is not intended for medicinal, household, or other uses . Safety data sheets recommend avoiding contact with skin and eyes, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The use of malonates in cyclocondensation reactions has been explored, and attempts to use new cyclocondensation agents such as bis(trimethylsilyl) malonates and bis(carbamimidoyl) malonates have been described . This suggests potential future directions for the use of “Bis(2,4,6-trichlorophenyl) 2-methylmalonate” in similar reactions.

properties

IUPAC Name

bis(2,4,6-trichlorophenyl) 2-methylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl6O4/c1-6(15(23)25-13-9(19)2-7(17)3-10(13)20)16(24)26-14-11(21)4-8(18)5-12(14)22/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYQIVLDMHJIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488426
Record name Bis(2,4,6-trichlorophenyl) methylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4,6-trichlorophenyl) 2-methylmalonate

CAS RN

15781-71-2
Record name Bis(2,4,6-trichlorophenyl) methylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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